Introduction: The Strategic Importance of 5,6-dichloro-1H-indazole
Introduction: The Strategic Importance of 5,6-dichloro-1H-indazole
An In-Depth Technical Guide to 5,6-dichloro-1H-indazole for Advanced Research Applications
In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile platform for developing therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] Within this important class of heterocycles, 5,6-dichloro-1H-indazole (CAS Number: 124691-76-5) emerges as a particularly valuable building block for researchers and drug development professionals.[6][7]
The strategic placement of two chlorine atoms on the benzene portion of the indazole core imparts specific electronic and steric properties. These substitutions can significantly influence the molecule's interaction with biological targets, often enhancing binding affinity, modulating metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of 5,6-dichloro-1H-indazole, covering its chemical properties, supplier details, synthetic considerations, and critical applications, with a focus on its role in the rational design of novel kinase inhibitors.
Physicochemical Properties and Data
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a research setting. The key data for 5,6-dichloro-1H-indazole are summarized below.
| Property | Value | Source |
| CAS Number | 124691-76-5 | [6][7] |
| Molecular Formula | C₇H₄Cl₂N₂ | [6] |
| Molecular Weight | 187.03 g/mol | Derived from formula |
| Physical Form | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [6] |
| InChI Key | MCHJBZZQBWIBOK-UHFFFAOYSA-N | [6] |
Commercial Availability and Supplier Information
The accessibility of high-purity starting materials is a critical logistical consideration for any research program. 5,6-dichloro-1H-indazole is available from several reputable chemical suppliers that cater to the research and development sector.
| Supplier | Product Example | Purity/Grade |
| Sigma-Aldrich (Merck) | 5,6-Dichloro-1H-indazole | 97% |
| BLD Pharm | 5,6-Dichloro-1H-indazole | Research Grade |
| ChemUniverse | 5,6-DICHLORO-1H-INDAZOLE | Custom Quote |
| Ambeed, Inc. | 5,6-Dichloro-1H-indazole | 97% |
Note: Availability and product codes may vary. Researchers should consult supplier websites for the most current information.
Synthesis Strategy: A Mechanistic Perspective
The synthesis of substituted indazoles can be achieved through various established organic chemistry reactions.[3][8] A common and effective strategy involves the cyclization of appropriately substituted hydrazones or the intramolecular amination of aryl C-H bonds.[3][9] For 5,6-dichloro-1H-indazole, a plausible synthetic approach begins with a dichlorinated toluene derivative, which undergoes functional group transformations to create a suitable precursor for cyclization.
The causality behind this choice of pathway lies in the commercial availability of the starting materials and the reliability of the transformation steps. The diagram below illustrates a generalized workflow for the synthesis, highlighting the key transformation from a precursor to the final indazole scaffold.
Caption: Generalized synthetic workflow for 5,6-dichloro-1H-indazole.
Applications in Drug Discovery: Targeting Protein Kinases
The indazole core is a cornerstone of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold acts as an effective "hinge-binder," forming key hydrogen bonds with the ATP-binding site of the kinase, thereby inhibiting its activity.[2]
The 5,6-dichloro substitution pattern is not arbitrary; it is a deliberate design choice to enhance potency and selectivity. The chlorine atoms are electron-withdrawing and can:
-
Modulate pKa: Alter the acidity of the indazole N-H proton, which can fine-tune the strength of hinge-binding interactions.
-
Form Halogen Bonds: Participate in specific, non-covalent interactions with amino acid residues in the target protein, increasing binding affinity.
-
Enhance Lipophilicity: Improve the molecule's ability to cross cell membranes and reach its intracellular target.
-
Block Metabolic Sites: Prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.
Derivatives of dichlorinated indazoles are actively being investigated as inhibitors for a range of kinases implicated in cancers of the lung, breast, and colon.[1]
Experimental Protocol: Safe Handling and Use
Given its hazard profile, strict adherence to safety protocols is mandatory when handling 5,6-dichloro-1H-indazole. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6]
Mandatory Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical splash goggles or safety glasses with side shields
-
Laboratory coat
-
Use in a certified chemical fume hood is required to avoid inhalation of dust.[10]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have appropriate spill cleanup materials readily available.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound using a clean spatula, minimizing dust generation.[10]
-
Dissolution: Add the desired solvent to the container while still in the fume hood. Cap the container and mix gently (e.g., by swirling or vortexing) until the solid is fully dissolved.
-
Reaction Setup: Transfer the solution to the reaction vessel using appropriate glassware (e.g., pipette or syringe).
-
Post-Handling: After use, tightly seal the main container and return it to its designated storage location (2-8°C, dark, dry).[6]
-
Decontamination: Wipe down the work surface and any equipment used. Dispose of contaminated gloves and disposable materials in a designated hazardous waste container.[11][12] Wash hands thoroughly with soap and water.[13]
The following workflow diagram summarizes the critical safety checkpoints for handling this compound.
Caption: Laboratory safety workflow for handling 5,6-dichloro-1H-indazole.
Conclusion
5,6-dichloro-1H-indazole is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the influential electronic properties of its chlorine substituents, provides a robust starting point for the design of highly specific and potent therapeutic agents. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the demand for and importance of key heterocyclic building blocks like 5,6-dichloro-1H-indazole will undoubtedly grow, solidifying its place in the drug discovery arsenal.
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